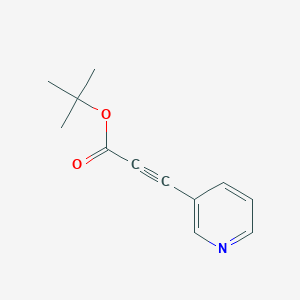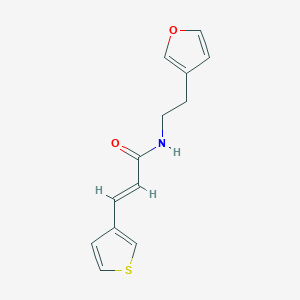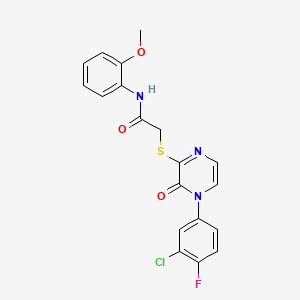
tert-Butyl 3-(pyridin-3-yl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(pyridin-3-yl)propiolate” is a chemical compound. It is an ester and reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . It may be used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10O2 . The linear structure formula is HC≡CCOOC(CH3)3 . The molecular weight is 126.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 52-53 °C/27 mmHg , a melting point of 18-20 °C , and a density of 0.919 g/mL at 25 °C . The refractive index is 1.418 .Applications De Recherche Scientifique
Coordination Chemistry and Metallopharmaceutical Agents
Studies on Indium Tris(alkylthiolate) Compounds revealed how tert-butyl derivatives interact with pyridine, forming complexes characterized by X-ray crystallography. These insights could suggest potential applications in developing new coordination compounds or catalysts involving tert-butyl pyridine derivatives (Suh & Hoffman, 1998).
Research on Anticancer and Antimicrobial Metallopharmaceutical Agents based on palladium, gold, and silver N-heterocyclic carbene complexes highlights the biomedical potential of compounds involving tert-butyl and pyridine groups. These complexes, particularly those involving pyridine ligands, have shown potent anticancer activity and antimicrobial properties, suggesting applications in drug development (Ray et al., 2007).
Photophysical and Electrochemical Applications
Investigations into Pyridine Derivatives as Additives in Electrolytes for dye-sensitized solar cells (DSSCs) identified that pyridine derivatives can enhance the performance of DSSCs. This research opens up avenues for using tert-butyl pyridine derivatives in improving the efficiency and stability of solar cells and other photovoltaic devices (Bagheri et al., 2015).
The Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines review explores the use of pyrazolyl-pyridine ligands in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal properties. This suggests potential applications in sensor technology and materials science, which could be extended to tert-butyl pyridine derivatives (Halcrow, 2005).
Catalysis and Organic Synthesis
- A study on the Metal-Free Catalytic System for Oxidation of Benzylic Methylenes demonstrated the effectiveness of using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones. This research underlines the utility of tert-butyl and pyridine components in catalytic oxidation processes, which could be relevant for the synthesis of tert-butyl 3-(pyridin-3-yl)propiolate derivatives (Zhang, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-pyridin-3-ylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYKBRHYYRCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide](/img/structure/B2650899.png)
![N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2650901.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2650903.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2650904.png)

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2650906.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)